- Preparation of heterocyclyl-substituted diazabicyclooctanes having selective 5-HT1Dα antagonist activity, World Intellectual Property Organization, , ,
Cas no 93102-05-7 (benzyl(methoxymethyl)[(trimethylsilyl)methyl]amine)
![benzyl(methoxymethyl)[(trimethylsilyl)methyl]amine structure](https://pt.kuujia.com/scimg/cas/93102-05-7x500.png)
93102-05-7 structure
Nome do Produto:benzyl(methoxymethyl)[(trimethylsilyl)methyl]amine
benzyl(methoxymethyl)[(trimethylsilyl)methyl]amine Propriedades químicas e físicas
Nomes e Identificadores
-
- N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine
- N-Benzyl-N-(methoxymethyl)-N-trimethylsilylmethylamine
- Benzenemethanamine, N-(methoxymethyl)-N-[(trimethylsilyl)methyl]-
- Benzyl-methoxymethyl-trimethylsilanylmethyl-amine
- N-(methoxymethyl)-1-phenyl-N-(trimethylsilylmethyl)methanamine
- N-(Methoxymethyl)-N-
- N-(Methoxymethyl)-N-(trimethylsilylmethyl)-benzylamine
- N-(Methoxymethyl)-N-[(trimethylsilyl-methyl]-benzylamine
- N-Benzyl-1-methoxy-N-((trimethylsilyl)methyl)methanamine
- N-Benzyl-N-(methoxymethyl)trimethylsilylmethylamine
- benzyl(methoxymethyl)[(trimethylsilyl)methyl]amine
- n-methoxymethyl-n-(trimethylsilylmethyl)benzylamine
- N-Benzyl-1-methoxy-N-[(trimethylsilyl)methyl]methanamine
- Benzen
- N-(Methoxymethyl)-N-[(trimethylsilyl)methyl]benzenemethanamine (ACI)
- (Benzyl)(methoxymethyl)(trimethylsilanylmethyl)amine
- (Benzyl)(methoxymethyl)-N-[(trimethylsilyl)methyl]amine
- [(Methyloxy)methyl](phenylmethyl)[(trimethylsilyl)methyl]amine
- [(N-Benzyl-N-methoxymethylamino)methyl]trimethylsilane
- N-(Methoxymethyl)(phenyl)-N-[(trimethylsilyl)methyl]methanamine
- N-(Methoxymethyl)-N-(phenylmethyl)-N-[(trimethylsilyl)methyl]amine
- N-(Methoxymethyl)-N-(trimethylsilylmethyl)-N-benzylamine
- N-Benzyl-N-methoxymethyl-N-[(trimethylsilyl)methyl]amine
- NSC 601818
- N-(methoxymethyl)-N-(phenylmethyl)-N-(trimethylsilyl)methyl amine
- N-(methoxymethyl)-N-(phenylmethyl)-N-(trimethylsilyl)methylamine
- n-(methoxymethyl)(phenyl)-n-((trimethylsilyl) methyl)methanamine
- N-benzyl-N-(methoxymethyl)tri-methylsilylmethylamine
- N-benzyl-N-(methoxymethyl)-N-trimethylsilylmethyl amine
- BP-12704
- N-(methoxymethyl)-N-(trimethylsilylmethyl)benzyl-amine
- N-benzyl-N(methoxymethyl)-N-trimethylsilylmethylamine
- N-benzyl-1-methoxy-N-((trimethylsilyl)methyl)methan-amine
- 93102-05-7
- N-(methoxymethyl)-N-(phenylmethyl)-N-(trimethylsilyl) methylamine
- N-(Methoxymethyl)-N-[(Trimethylsilyl)Methyl]Benzenemethanamine(>90%)
- N-methoxymethyl-N-(phenylmethyl)tri-methylsilylmethylamine
- n-benzyl-1-methoxy-n-((trimethylsilyl)methyl)-methanamine
- N-benzyl(methoxy)-N-((trimethylsilyl)methyl)methanamine
- N-(methoxymethyl)-N-(trimethylsilylmethyl) benzylamine
- N-benzyl-N(methoxymethyl)trimethylsilylmethylamine
- AM87445
- NSC-601818
- PB24674
- N-benzyl-1-methoxy-N-((trimethylsilyl)-methyl)methanamine
- F0001-2246
- n-benzyl-1-methoxy-n-[(trimethylsilyl) methyl]methanamine
- GS-3053
- benzyl-methoxymethyltrimethylsilanylmethylamine
- A21270
- N-benzyl-N-(methoxymethyl) trimethylsilylmethylamine
- MFCD00674005
- N-benzyl-1-methoxy-N-[(trimethylsilyl)methyl)methanamine
- BB 0263001
- EN300-54483
- N-(methoxylmethyl)-N-(trimethylsilylmethyl)-benzylamine
- N-benzyl-N-(methoxymethyl)trimethylsilylmethyl-amine
- N-benzyl-N-methoxymethyl-N-trimethylsilylmethylamine
- A905491
- DTXSID30326563
- benzyl(methoxymethyl)-trimethylsilylmethylamine
- N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine, 96%
- N-(Methoxymethyl)-N-[(trimethylsilyl)methyl]benzenemethanamine (>90%)
- N-(METHOXYMETHYL)-N-[(TRIMETHYLSILYL)METHYL]-BENZENEMETHANAMINE
- CS-0010304
- N-(METHOXYMETHYL)-N-((TRIMETHYLSILYL)METHYL)(PHENYL)METHANAMINE
- N-Methoxymethyl-N-(Trimethylsilylmethyl)Benzylamine, 94%
- N-methoxymethyl-N-trimethylsilylmethyl benzyl amine
- N-benzyl-N-methoxymethyl-N-(tri-methylsilylmethyl)-amine
- benzyl(methoxymethyl)trimethylsilanylmethylamine
- N(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine
- benzyl methoxymethyl trimethylsilylmethyl amine
- SY001990
- N-benzyl-N-(methoxymethyl)-N-[(trimethylsilyl)methyl]amine
- AKOS009156524
- J-800249
- N-benzyl-N-methoxymethyl-N-(trimethylsilylmethyl)amine
- n-methoxymethyl-n-trimethylsilylmethylbenzyl amine
- BCP27203
- N-benzyl-N-methoxymethyl-N-(trimethylsilyl)methylamine
- S00978
- Benzyl(methoxymethyl)trimethylsilylmethylamine
- N-benzyl-N-(methoxymethyl)-trimethylsilylmethylamine
- N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine, tech grade
- n-benzyl-1-methoxy-n-[(trimethylsilyl)-methyl]methanamine
- NSC601818
- N-Benzyl-1-methoxy-N-[(trimethylsilyl)methyl]methylamine
- B1938
- N-Methoxymethyl-N-trimethylsilylmethylbenzylamine
- N-(methoxylmethyl)-N-(trimethylsilylmethyl)benzylamine
- N-benzyl-N-methoxymethyl-N-(trimethylsilylmethyl)-amine
- N-benzyl-1-methoxy-N-(trimethylsilylmethyl)methanamine
- SCHEMBL102928
- LB-0211
- N-methoxymethyl-N-(phenylmethyl)trimethylsilylmethylamine
- N-(methoxymethyl)(phenyl)-N-((trimethylsilyl)methyl)methanamine
- FT-0649644
- J-640250
- N-benzyl -1-methoxy-N-[(trimethylsilyl)methyl]methanamine
- C13H23NOSi
- N-methoxymethyl-N-trimethylsilylmethyl-benzylamine
- N-benzyl-N-(methoxymethyl)-N-(trimethylsilylmethyl)amine
- AC-5090
- RPZAAFUKDPKTKP-UHFFFAOYSA-N
- N-benzyl-N-(methoxymethyl)trimethyl-silylmethylamine
- BBL103310
- STL557120
- DB-011187
- N-Benzyl-N-(methoxymethyl)trimethylsilylmethylamine;N-benzyl-1-methoxy-N-((trimethylsilyl)methyl)methanamine
-
- MDL: MFCD00674005
- Inchi: 1S/C13H23NOSi/c1-15-11-14(12-16(2,3)4)10-13-8-6-5-7-9-13/h5-9H,10-12H2,1-4H3
- Chave InChI: RPZAAFUKDPKTKP-UHFFFAOYSA-N
- SMILES: [Si](C)(C)(C)CN(COC)CC1C=CC=CC=1
- BRN: 4311216
Propriedades Computadas
- Massa Exacta: 237.154891g/mol
- Carga de Superfície: 0
- Contagem de dadores de ligações de hidrogénio: 0
- Contagem de aceitadores de ligações de hidrogénio: 2
- Contagem de Ligações Rotativas: 6
- Massa monoisotópica: 237.154891g/mol
- Massa monoisotópica: 237.154891g/mol
- Superfície polar topológica: 12.5Ų
- Contagem de Átomos Pesados: 16
- Complexidade: 185
- Contagem de átomos isótopos: 0
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Contagem de Unidades Ligadas Covalentemente: 1
- XLogP3: nothing
- Contagem de Tautomeros: nothing
- Carga de Superfície: 0
Propriedades Experimentais
- Cor/Forma: liquid
- Densidade: 0.928 g/mL at 25 °C(lit.)
- Ponto de ebulição: 78°C/0.6mmHg(lit.)
- Ponto de Flash: Fahrenheit: 150.8 ° f < br / > Celsius: 66 ° C < br / >
- Índice de Refracção: n20/D 1.492(lit.)
- Solubilidade: Soluble in chloroform, ethyl acetate.
- PSA: 12.47000
- LogP: 3.38820
- Sensibilidade: Moisture & Light Sensitive
- Solubilidade: Not determined
benzyl(methoxymethyl)[(trimethylsilyl)methyl]amine Informações de segurança
-
Símbolo:
- Pedir:warning
- Palavra de Sinal:Warning
- Declaração de perigo: H315,H319,H335
- Declaração de Advertência: P261,P305+P351+P338
- Número de transporte de matérias perigosas:NA 1993 / PGIII
- WGK Alemanha:3
- Código da categoria de perigo: 36/37/38
- Instrução de Segurança: S26-S37/39
-
Identificação dos materiais perigosos:
- PackingGroup:Ⅲ
- Frases de Risco:R36/37/38
- Classe de Perigo:3
- Condição de armazenamento:0-10°C
benzyl(methoxymethyl)[(trimethylsilyl)methyl]amine Dados aduaneiros
- CÓDIGO SH:2931900090
- Dados aduaneiros:
China Customs Code:
2931900090Overview:
2931900090. Other organic-Inorganic compound. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:6.5%. general tariff:30.0%
Summary:
2931900090. other organo-inorganic compounds. VAT:17.0%. Tax rebate rate:13.0%. Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward). MFN tariff:6.5%. General tariff:30.0%
benzyl(methoxymethyl)[(trimethylsilyl)methyl]amine Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1046916-100g |
N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine |
93102-05-7 | 90% | 100g |
¥508.00 | 2024-04-25 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | L19412-5g |
N-Methoxymethyl-N-(trimethylsilylmethyl)benzylamine, 94% |
93102-05-7 | 94% | 5g |
¥1918.00 | 2022-07-14 | |
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY001990-5g |
N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine |
93102-05-7 | Tech. 90% | 5g |
¥26.00 | 2024-07-09 | |
Chemenu | CM101585-100g |
benzyl(methoxymethyl)[(trimethylsilyl)methyl]amine |
93102-05-7 | 95% | 100g |
$*** | 2023-05-29 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1046916-10g |
N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine |
93102-05-7 | 90% | 10g |
¥61.00 | 2024-04-25 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBY2010235-50G |
benzyl(methoxymethyl)[(trimethylsilyl)methyl]amine |
93102-05-7 | 97% | 50g |
¥ 165.00 | 2023-04-12 | |
abcr | AB137348-5 g |
N-Benzyl-N-(methoxymethyl)-N-trimethylsilylmethylamine, 97%; . |
93102-05-7 | 97% | 5 g |
€70.70 | 2023-07-20 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N813733-1g |
N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine |
93102-05-7 | 90% | 1g |
¥29.00 | 2022-09-28 | |
Ambeed | A715932-25g |
N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine |
93102-05-7 | 90% | 25g |
$17.0 | 2025-02-21 | |
eNovation Chemicals LLC | D402676-25g |
Benzyl-methoxymethyl-trimethylsilanylmethyl-amine |
93102-05-7 | 97% | 25g |
$300 | 2024-06-05 |
benzyl(methoxymethyl)[(trimethylsilyl)methyl]amine Método de produção
Método de produção 1
Condições de reacção
1.1 Solvents: Water
Referência
Método de produção 2
Condições de reacção
1.1 1 h, 0 °C; 3 h, 10 - 15 °C
1.2 Reagents: Potassium carbonate ; overnight, rt
1.2 Reagents: Potassium carbonate ; overnight, rt
Referência
- Oxazole compound with antifungal activity and preparation method, China, , ,
Método de produção 3
Condições de reacção
1.1 Solvents: Acetonitrile ; rt; 16 h, reflux; reflux → rt
1.2 Solvents: Water ; 0 °C; 1 h, 0 °C; 2 h, 10 - 15 °C
1.3 Reagents: Potassium carbonate ; 170 min, rt
1.2 Solvents: Water ; 0 °C; 1 h, 0 °C; 2 h, 10 - 15 °C
1.3 Reagents: Potassium carbonate ; 170 min, rt
Referência
- Synthesis of novel 4-substituted imidazolidinesHecheng Huaxue, 2011, 19(3), 291-294,
Método de produção 4
Condições de reacção
1.1 Solvents: Water
1.2 Reagents: Potassium carbonate
1.2 Reagents: Potassium carbonate
Referência
- Use of N-[(trimethylsilyl)methyl]amino ethers as capped azomethine ylide equivalentsJournal of Organic Chemistry, 1987, 52(2), 235-44,
Método de produção 5
Condições de reacção
1.1 Catalysts: Potassium carbonate ; rt → 0 °C
1.2 30 min, 0 °C; 1 h, 0 °C; 20 min, 0 °C → rt
1.2 30 min, 0 °C; 1 h, 0 °C; 20 min, 0 °C → rt
Referência
- Improved process for production of N-methoxymethyl trimethylsilylmethylamines by base-catalyzed methoxymethylation with paraformaldehyde in methanol, Germany, , ,
Método de produção 6
Condições de reacção
1.1 Solvents: Water ; 0.5 h, 0 °C; 1 h, 0 °C; 3 h, 10 - 15 °C
1.2 Reagents: Potassium carbonate ; 2 h
1.2 Reagents: Potassium carbonate ; 2 h
Referência
- A Practical Large-Scale Synthesis of (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol via Asymmetric 1,3-Dipolar CycloadditionOrganic Process Research & Development, 2005, 9(2), 193-197,
Método de produção 7
Condições de reacção
1.1 Solvents: Water ; 0 °C; 1 h, 0 °C
1.2 Reagents: Potassium carbonate ; -5 °C
1.3 -5 °C; overnight, -5 °C → rt
1.2 Reagents: Potassium carbonate ; -5 °C
1.3 -5 °C; overnight, -5 °C → rt
Referência
- Method for synthesizing N-methoxymethyl-N-(trimethylsilylmethyl)benzylamine, China, , ,
Método de produção 8
Condições de reacção
1.1 60 min, 0 °C; 1.5 h, 0 °C; 3 h, 10 - 15 °C
1.2 Reagents: Potassium carbonate ; overnight, 10 - 15 °C; 15 min, rt
1.2 Reagents: Potassium carbonate ; overnight, 10 - 15 °C; 15 min, rt
Referência
- Bronsted Acid or Lewis Acid Catalyzed [3+3] Cycloaddition of Azomethine Imines with N-Benzyl Azomethine Ylide: A Facile Access to Bicyclic N-HeterocyclesSynlett, 2016, 27(2), 282-286,
Método de produção 9
Condições de reacção
1.1 Solvents: Water ; 10 min, 0 °C; 2 h, 0 °C
1.2 Reagents: Potassium carbonate ; 30 min, 0 °C
1.2 Reagents: Potassium carbonate ; 30 min, 0 °C
Referência
- Stereo-, Regio-, and Chemoselective [3 + 2]-Cycloaddition of (2E,4E)-Ethyl 5-(Phenylsulfonyl)penta-2,4-dienoate with Various Azomethine Ylides, Nitrones, and Nitrile Oxides: Synthesis of Pyrrolidine, Isoxazolidine, and Isoxazoline Derivatives and a Computational StudyJournal of Organic Chemistry, 2016, 81(6), 2340-2354,
Método de produção 10
Condições de reacção
1.1 20 min, 0 °C; 1 h, 0 °C; 0 °C → 15 °C; 15 min, 10 - 15 °C
Referência
- Synthesis of methyl pyrrolidine-3-carboxylateHuaxue Tongbao, 2011, 74(9), 850-852,
Método de produção 11
Condições de reacção
1.1 Reagents: Potassium carbonate Solvents: Water ; 16 h, 0 - 25 °C
Referência
- Design, synthesis, and validation of a β-turn mimetic library targeting protein-protein and peptide-receptor interactionsJournal of the American Chemical Society, 2011, 133(26), 10184-10194,
Método de produção 12
Condições de reacção
1.1 Reagents: Potassium carbonate Solvents: Water ; 0 °C; 2 h, rt
Referência
- Preparation of pyrazolo[4,3-d]pyrimidin-7(6H)-one derivatives as PDE9 inhibitors, World Intellectual Property Organization, , ,
Método de produção 13
Condições de reacção
1.1 Solvents: Methanol
Referência
- Small molecule inhibitors of Myc/Max dimerization and Myc-induced cell transformationBioorganic & Medicinal Chemistry Letters, 2009, 19(21), 6038-6041,
Método de produção 14
Condições de reacção
1.1 0 °C; 20 min, 0 °C; 3 h, rt
1.2 Reagents: Potassium carbonate ; 1 h, rt
1.2 Reagents: Potassium carbonate ; 1 h, rt
Referência
- Fluorine-containing substituted benzimidazole derivatives and their application in preparing drugs for prevention and treatment of PARP (poly (ADP-ribose) polymerase)-related diseases, World Intellectual Property Organization, , ,
Método de produção 15
Condições de reacção
1.1 0.5 h, 0 °C; 0 °C → rt; 3 h, rt
1.2 Reagents: Potassium carbonate ; 1 h, rt
1.2 Reagents: Potassium carbonate ; 1 h, rt
Referência
- Discovery of 2-(1-(3-(4-chloroxyphenyl)-3-oxo- propyl)pyrrolidine-3-yl)-1H-benzo[d]imidazole-4-carboxamide: a potent poly(ADP-ribose) polymerase (PARP) inhibitor for treatment of cancerMolecules, 2019, 24(10),,
Método de produção 16
Condições de reacção
1.1 Solvents: Methanol , Water ; 0.5 h, 0 °C; 1 h, 0 °C; 3 h, 10 - 15 °C
1.2 Reagents: Potassium carbonate ; 2 h
1.2 Reagents: Potassium carbonate ; 2 h
Referência
- Process for preparation of chiral 4-(hydroxymethyl)pyrrolidin-3-ols, United States, , ,
Método de produção 17
Condições de reacção
Referência
- Chemistry of organosilicon compounds. 195. N-(Trimethylsilylmethyl)aminomethyl ethers as azomethine ylide synthons. A new and convenient access to pyrrolidine derivativesChemistry Letters, 1984, (7), 1117-20,
Método de produção 18
Condições de reacção
1.1 Solvents: Methanol ; 0 °C; 20 min, 0 °C; 3 h, rt
1.2 Reagents: Potassium carbonate ; 1 h, rt
1.2 Reagents: Potassium carbonate ; 1 h, rt
Referência
- Discovery of the PARP (poly ADP-ribose polymerase) inhibitor 2-(1-(4,4-difluorocyclohexyl)piperidin-4-yl)-1H-benzo[d]imidazole-4-carboxamide for the treatment of cancerBioorganic Chemistry, 2021, 114,,
Método de produção 19
Condições de reacção
1.1 rt → 0 °C; 10 min, 0 °C
1.2 Reagents: Potassium carbonate Solvents: Methanol ; 0 °C; 1 h, 0 °C; 72 h, rt
1.2 Reagents: Potassium carbonate Solvents: Methanol ; 0 °C; 1 h, 0 °C; 72 h, rt
Referência
- Preparation of 1,2,3,3a,8,8a-hexahydro-2,7a-diazacyclopenta[a]inden-7-ones and related compounds as nicotinic acetylcholine receptor ligands useful in modulating cholinergic function and in the treatment of addictive disorders, World Intellectual Property Organization, , ,
benzyl(methoxymethyl)[(trimethylsilyl)methyl]amine Raw materials
benzyl(methoxymethyl)[(trimethylsilyl)methyl]amine Preparation Products
benzyl(methoxymethyl)[(trimethylsilyl)methyl]amine Literatura Relacionada
-
Roger Y. Bello Faraday Discuss., 2021,228, 378-393
-
Malinda Salim,Brian O'Sullivan,Sally L. McArthur,Phillip C. Wright Lab Chip, 2007,7, 64-70
-
Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420
-
Martin Eck,Sabrina Würtemberger-Pietsch,Antonius Eichhorn,Johannes H. J. Berthel,Rüdiger Bertermann,Ursula S. D. Paul,Heidi Schneider,Alexandra Friedrich,Christian Kleeberg,Udo Radius,Todd B. Marder Dalton Trans., 2017,46, 3661-3680
-
Xianhui Chen,Yuanyuan Peng,Xiaobo Tao,Quan Li New J. Chem., 2021,45, 22902-22907
93102-05-7 (benzyl(methoxymethyl)[(trimethylsilyl)methyl]amine) Produtos relacionados
- 199003-54-8(Benzenemethanamine, N-(dimethoxymethyl)-N-(phenylmethyl)-)
- 55686-29-8(BENZENEMETHANAMINE, N,N-BIS(ETHOXYMETHYL)-)
- 882697-72-5(METHANOL, [(PHENYLMETHYL)IMINO]BIS-)
- 1019208-03-7(3-Benzyl-1,5,3dioxazepane)
- 13657-16-4(3-Benzyloxazolidine)
- 31280-93-0
- 39931-20-9(Benzenemethanamine, N-(butoxymethyl)-N-methyl-)
- 178425-11-1(N,N-dibenzyl-1-methoxymethanamine)
- 104247-86-1(Benzenemethanamine, N,N-bis(methoxymethyl)-)
- 143693-21-4(Benzenemethanamine, N,N-bis[(phenylmethoxy)methyl]-)
Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:93102-05-7)benzyl(methoxymethyl)[(trimethylsilyl)methyl]amine

Pureza:99%/99%
Quantidade:500g/1kg
Preço ($):221.0/377.0